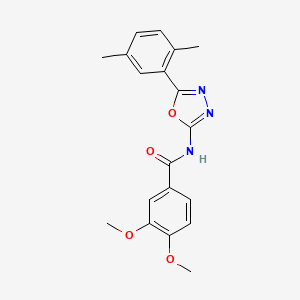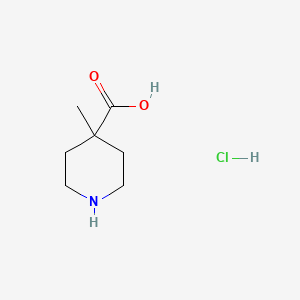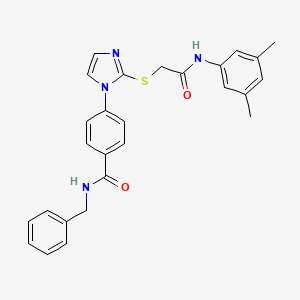![molecular formula C22H25ClFN3O4S2 B2939641 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride CAS No. 1177592-28-7](/img/structure/B2939641.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H25ClFN3O4S2 and its molecular weight is 514.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
Compounds structurally related to "N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride" have been synthesized and evaluated for their anticancer activities. For instance, a study involved the synthesis of sulfonamide derivatives with various moieties, including morpholinophenyl, and evaluated their cytotoxic activity against breast and colon cancer cell lines. The compound with a morpholinophenyl moiety exhibited significant potency, highlighting the potential therapeutic applications of such compounds in cancer treatment (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal properties of compounds bearing structural similarities to "this compound" have also been explored. A study synthesizing new sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (an intermediate of the antibiotic drug linezolid) showed that these compounds possess good to potent antimicrobial activity against various bacterial strains and fungi. This suggests a potential application in developing new antimicrobial agents to combat resistant microbial strains (Janakiramudu et al., 2017).
Src Kinase Inhibitory and Anticancer Activities
Another study focused on the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities. The research revealed that certain derivatives exhibited significant inhibition of Src kinase activity and showed potent anticancer effects against various cancer cell lines, underscoring the potential of these compounds in cancer therapy (Fallah-Tafti et al., 2011).
Inhibition of PI3K/mTOR Pathways
Compounds with a similar chemical framework have been identified as potent inhibitors of PI3Kα and mTOR, crucial pathways in cancer development. A study exploring various heterocycles to improve metabolic stability found that certain analogs maintained in vitro potency and in vivo efficacy, offering a promising approach for cancer treatment strategies (Stec et al., 2011).
properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S2.ClH/c23-18-8-4-9-19-21(18)24-22(31-19)26(11-5-10-25-12-14-30-15-13-25)20(27)16-32(28,29)17-6-2-1-3-7-17;/h1-4,6-9H,5,10-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFICGAIOFTCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)CS(=O)(=O)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2939559.png)
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2939561.png)
![(E)-{[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}amino 2-chloroacetate](/img/structure/B2939562.png)



![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2939571.png)

![(4-Propylphenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2939573.png)

![2-Ethylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2939575.png)
![N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2939579.png)
![1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2939581.png)